molecular formula C27H23ClN2O2 B11574132 (3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11574132
M. Wt: 442.9 g/mol
InChI Key: UVVZFZSPPVXLJD-ZVHZXABRSA-N
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Description

(3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro group, an indole moiety, and a dimethylphenoxyethyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the introduction of the chloro group, and the attachment of the dimethylphenoxyethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to cellular processes and molecular interactions.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: A related compound used in similar synthetic applications.

Uniqueness

(3E)-6-chloro-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23ClN2O2

Molecular Weight

442.9 g/mol

IUPAC Name

(3E)-6-chloro-3-[[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C27H23ClN2O2/c1-17-7-9-21(13-18(17)2)32-12-11-30-16-19(22-5-3-4-6-26(22)30)14-24-23-10-8-20(28)15-25(23)29-27(24)31/h3-10,13-16H,11-12H2,1-2H3,(H,29,31)/b24-14+

InChI Key

UVVZFZSPPVXLJD-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=C(C=C(C=C5)Cl)NC4=O)C

Origin of Product

United States

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